![molecular formula C13H10BBr2NO3 B6303965 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid CAS No. 2121515-19-1](/img/structure/B6303965.png)
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid
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Description
“5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid” is an organic compound that contains a boronic acid functional group. It has a molecular weight of 398.84 . The compound is a valuable reagent in organic synthesis.
Molecular Structure Analysis
The compound has a linear formula of C13H11BBrNO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their role in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. Protodeboronation of boronic esters, a valuable but less developed reaction, has also been reported .Scientific Research Applications
Suzuki–Miyaura Coupling
Boronic acids are widely used in the Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents .
Protodeboronation
Protodeboronation is a process where boronic esters, such as pinacol boronic esters, are converted into other functional groups . This process is not well developed, but recent research has shown promising results with a radical approach .
Anti-Markovnikov Hydromethylation
Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
Synthesis of Indolizidine
Protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the potential of boronic esters in the synthesis of complex organic compounds .
Functional Group Transformations
Boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
To access the B-building blocks, various borylation approaches have been developed over the years . This includes the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .
properties
IUPAC Name |
[3-bromo-5-[(4-bromophenyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBr2NO3/c15-10-1-3-12(4-2-10)17-13(18)8-5-9(14(19)20)7-11(16)6-8/h1-7,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKHABUROGCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBr2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160903 |
Source
|
Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid | |
CAS RN |
2121515-19-1 |
Source
|
Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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